

# Spectroscopic and Synthetic Profile of 1-(thiocyanatomethyl)adamantane: A Technical Guide

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## Compound of Interest

Compound Name: Adamantane, 1-thiocyanatomethyl-

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(thiocyanatomethyl)adamantane, a molecule of interest in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage provides a unique scaffold for the design of novel compounds with potential therapeutic applications. This document summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

## Spectroscopic Data

The spectroscopic data for 1-(thiocyanatomethyl)adamantane is crucial for its unambiguous identification and characterization. While a complete experimental dataset for the title compound is not readily available in the public domain, the following tables summarize the known data for the compound and its close structural analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for 1-

(thiocyanatomethyl)adamantane, the following tables provide predicted chemical shifts and data for the closely related 1-isothiocyanatoadamantane for comparative purposes.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1-(thiocyanatomethyl)adamantane	Predicted			
~2.9 - 3.1	s	2H	-CH <sub>2</sub> -SCN	
~1.5 - 2.1	m	15H	Adamantane protons	
1-Isothiocyanatoadamantane[1]	2.01-1.46	m	15H	Adamantane protons

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
1-(thiocyanatomethyl)adamantane	Predicted	
~110-115	-SCN	
~40-45	-CH <sub>2</sub> -SCN	
~28-42	Adamantane carbons	
1-Isothiocyanatoadamantane[1]	129.45	-NCS
58.54	Quaternary C in Ad	
43.83	3C, Ad	
35.61	3C, Ad	
29.29	3C, Ad	

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key feature in the IR spectrum of 1-(thiocyanatomethyl)adamantane is the characteristic stretching vibration of the thiocyanate (-SCN) group.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2150	Strong	C≡N stretch (thiocyanate)
~2850-2950	Strong	C-H stretch (adamantane)
~1450	Medium	C-H bend (adamantane)
~720	Medium	C-S stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(thiocyanatomethyl)adamantane is expected to be dominated by the stable adamantyl cation.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
207	Low	[M] <sup>+</sup> (Molecular Ion) <a href="#">[2]</a>
135	100	[C <sub>10</sub> H <sub>15</sub> ] <sup>+</sup> (Adamantyl cation) <a href="#">[2]</a>

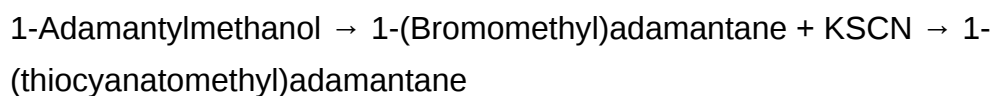
## Experimental Protocols

The following section outlines a plausible synthetic route for 1-(thiocyanatomethyl)adamantane and the general procedures for its spectroscopic analysis.

### Synthesis of 1-(thiocyanatomethyl)adamantane

A common method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with a thiocyanate salt.

Reaction Scheme:



Materials:

- 1-(Bromomethyl)adamantane
- Potassium thiocyanate (KSCN)
- Acetone or Dimethylformamide (DMF)
- Stirring apparatus

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

#### Procedure:

- Dissolve 1-(bromomethyl)adamantane (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.
- Add potassium thiocyanate (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Remove the solvent to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(thiocyanatomethyl)adamantane.

## Spectroscopic Analysis

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ).

- The sample is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Chemical shifts are reported in parts per million (ppm) relative to TMS.

#### Infrared (IR) Spectroscopy:

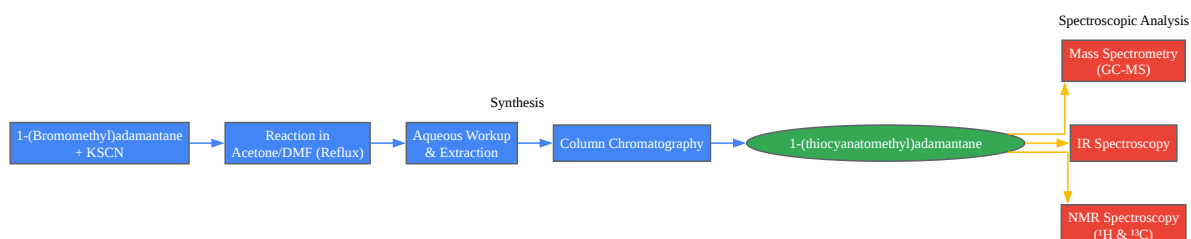
- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- Electron ionization (EI) at 70 eV is a common method for generating fragments.
- The mass-to-charge ratio ( $m/z$ ) of the ions is recorded.

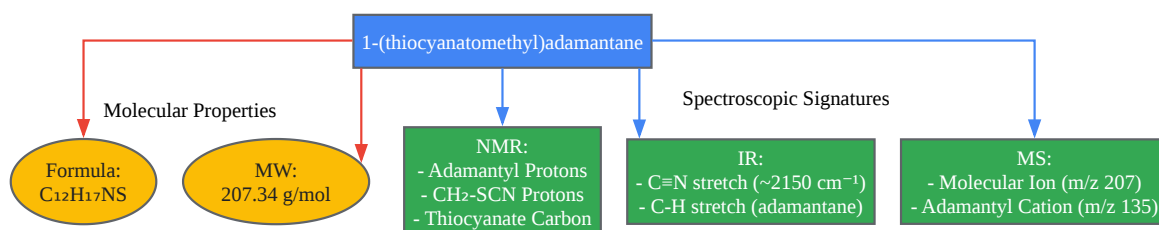
## Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of 1-(thiocyanatomethyl)adamantane.



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Caption: Synthetic and analytical workflow for 1-(thiocyanatomethyl)adamantane.



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Caption: Key properties and spectroscopic signatures of the target compound.

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## References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane, 1-thiocyanatomethyl- | C<sub>12</sub>H<sub>17</sub>NS | CID 6422917 - PubChem [pubchem.ncbi.nlm.nih.gov]
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